N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16ClF3N4O3S and its molecular weight is 484.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The research on the synthesis of heterocyclic compounds, such as pyrazoles, thiadiazoles, and oxadiazoles, provides insights into the chemical reactivity and potential applications of complex molecules like N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. Hassan et al. (2005) demonstrated the formation of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles through the reaction of thiosemicarbazides with ethenetetracarbonitrile, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science (Hassan et al., 2005).
Antimicrobial and Anticancer Properties
The incorporation of 1,3,4-oxadiazole rings in molecules has been associated with significant biological activities. Abdellatif et al. (2013) synthesized novel 2-substituted-1H-benzimidazole derivatives, demonstrating the antimicrobial potential of these compounds (Abdellatif et al., 2013). Similarly, Ravinaik et al. (2021) explored the anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, highlighting the therapeutic potential of these heterocyclic compounds (Ravinaik et al., 2021).
Polyamide Synthesis from Oxadiazoles
Saegusa et al. (1985) reported the synthesis of polyamides from active 5,5′-isophthaloyldithiobis-2-aryl-1,3,4-oxadiazoles and diamines under mild conditions. This research underscores the utility of oxadiazole derivatives in polymer science, potentially leading to the development of novel materials with enhanced properties (Saegusa et al., 1985).
Nematicidal Activity of Oxadiazole Derivatives
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups and evaluated their nematicidal activities. This study provides insights into the potential agricultural applications of oxadiazole derivatives as nematicides, offering an alternative to traditional pesticides (Liu et al., 2022).
Properties
IUPAC Name |
N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O3S/c21-15-7-2-1-4-13(15)9-25-16(29)11-32-19-28-27-17(31-19)10-26-18(30)12-5-3-6-14(8-12)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQJUGJNNPMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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